N-tert-Butylacetamide
Description
Molecular Geometry and Conformational Analysis
The molecular geometry of N-tert-butylacetamide has been extensively characterized through high-resolution microwave spectroscopy studies conducted in the frequency range from 2 to 26.5 gigahertz. These investigations have revealed that only one conformer exists under experimental conditions, exhibiting a trans configuration with Cs symmetry. The trans configuration refers to the spatial arrangement where the carbonyl oxygen and the nitrogen-bound hydrogen are positioned on opposite sides of the carbon-nitrogen bond, representing the most energetically favorable conformation for this particular amide structure.
The molecular structure consists of an acetyl group (CH₃CO) linked to a tertiary butyl amine moiety through an amide bond, creating a relatively rigid framework with specific rotational characteristics. Quantum chemical calculations have been employed to complement experimental findings, providing detailed geometric parameters and confirming the observed conformational preferences. The tertiary butyl group, with its three methyl substituents attached to the nitrogen-bearing carbon, introduces significant steric bulk that influences the overall molecular shape and conformational stability.
Computational analysis reveals that the Cs symmetry observed experimentally corresponds to a planar arrangement of the amide functional group, with the tertiary butyl group positioned to minimize steric interactions with the carbonyl moiety. The nitrogen atom adopts a slightly pyramidal geometry, as is typical for secondary amides, with the lone pair of electrons occupying a distinct orbital orientation that contributes to the overall molecular dipole moment and spectroscopic properties.
The conformational analysis demonstrates that alternative rotational isomers around the carbon-nitrogen bond are either energetically unfavorable or kinetically inaccessible under the experimental conditions employed. This conformational preference is attributed to the combination of electronic factors, including partial double bond character of the carbon-nitrogen amide bond, and steric factors arising from the bulky tertiary butyl substituent.
Crystallographic Studies and Space Group Determination
Crystallographic investigations of this compound have provided crucial insights into its solid-state structure and packing arrangements. The compound has been successfully crystallized and subjected to single-crystal X-ray diffraction analysis, with the resulting structural data deposited in the Cambridge Crystallographic Data Centre under the identifier CCDC Number 796519. This crystallographic entry is associated with research published in Advanced Synthesis and Catalysis, indicating the compound's relevance in synthetic organic chemistry applications.
The crystal structure determination reveals important information about intermolecular interactions and packing motifs that govern the solid-state behavior of this compound. The molecular arrangement in the crystal lattice is influenced by hydrogen bonding interactions involving the amide functional group, which serves as both a hydrogen bond donor through the nitrogen-hydrogen bond and a potential hydrogen bond acceptor through the carbonyl oxygen atom.
Space group determination represents a critical aspect of crystallographic analysis, as it defines the symmetry operations that describe the three-dimensional arrangement of molecules within the unit cell. For this compound, the space group assignment requires careful consideration of systematic absences in the diffraction pattern and the inherent molecular symmetry. The determination process involves analyzing the Laue group symmetry of reflections, identifying the presence of screw axes and glide planes through systematic absences, and establishing whether an inversion center exists within the crystal structure.
The crystallographic data indicates that this compound exhibits a melting point range of 96 to 98 degrees Celsius, consistent across multiple independent measurements. This relatively low melting point suggests moderate intermolecular forces in the solid state, primarily consisting of hydrogen bonding interactions and van der Waals forces between the tertiary butyl groups.
The unit cell parameters and molecular packing arrangements provide insights into the efficiency of space filling and the directionality of intermolecular interactions. The bulky tertiary butyl groups create steric demands that influence the crystal packing, potentially leading to less efficient space filling compared to linear alkyl substituents but providing unique directional preferences for hydrogen bonding networks.
Torsional Barriers and Internal Rotation Dynamics
The internal rotation dynamics of this compound represent one of the most fascinating aspects of its structural characterization, with detailed investigations revealing complex torsional behavior and quantifiable energy barriers. Microwave spectroscopy studies have identified significant torsional splittings up to 4.3 gigahertz in the rotational spectrum, directly attributable to the internal rotation of the acetyl methyl group around the carbon-carbon bond. This internal rotation occurs with a barrier height of approximately 65 wavenumbers, representing a relatively low energy barrier that allows for significant rotational motion even at moderate temperatures.
The experimental determination of torsional barriers employed sophisticated analytical programs, including XIAM and BELGI-C1-hyperfine, with the latter representing an extended version specifically developed to include the effects of nitrogen-14 nuclear quadrupole coupling. The BELGI-C1-hyperfine program achieved remarkable accuracy in reproducing the experimental data, with root-mean-square deviations of only 3.0 kilohertz, demonstrating the precision of modern spectroscopic analysis techniques.
Comparative studies with related acetamide compounds have provided valuable context for understanding the torsional behavior of this compound. Specifically, the barrier height of 65 wavenumbers for this compound contrasts with the 73.4 wavenumbers observed for N-ethylacetamide, indicating that the tertiary butyl substituent provides a slightly different electronic environment compared to the ethyl group. This difference suggests that steric effects from the bulky tertiary butyl group may actually facilitate internal rotation of the acetyl methyl group by reducing certain conformational constraints.
The nitrogen-14 nuclear quadrupole coupling observed in all rotation-torsional transitions provides additional structural information about the electronic environment around the nitrogen atom. Hyperfine structure analysis reveals details about the electric field gradient at the nitrogen nucleus, which is sensitive to both the local bonding environment and the overall molecular conformation. The successful reproduction of these hyperfine patterns using the BELGI-C1-hyperfine program validates the structural model and provides confidence in the determined torsional parameters.
| Parameter | This compound | N-ethylacetamide | Units |
|---|---|---|---|
| Acetyl methyl barrier | 65.6 | 73.4 | cm⁻¹ |
| Maximum torsional splitting | 4.3 | Not reported | GHz |
| Root-mean-square deviation (BELGI-C1) | 3.0 | Measurement accuracy | kHz |
| Root-mean-square deviation (XIAM) | 16.9 | Not reported | kHz |
The internal rotation dynamics also exhibit temperature dependence, with the population of higher torsional states increasing with temperature according to Boltzmann distribution principles. This temperature dependence affects the relative intensities of spectroscopic transitions and provides additional information for validating the determined barrier heights. The relatively low barrier of 65 wavenumbers ensures that multiple torsional states are populated even at the low temperatures typically employed in molecular beam experiments, contributing to the complexity of the observed spectroscopic patterns.
Properties
IUPAC Name |
N-tert-butylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(8)7-6(2,3)4/h1-4H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYFWRHALJTSCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227060 | |
| Record name | N-tert-Butylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762-84-5 | |
| Record name | N-tert-Butylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 762-84-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-tert-Butylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-TERT-BUTYLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3N1629KEM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Ritter Reaction Using tert-Butyl Esters and Acetaldehyde
A classical approach involves the Ritter reaction, where acetaldehyde reacts with sodium azide in acetic acid, catalyzed by trifluoromethanesulfonic acid (TfOH), followed by reaction with tert-butyl acetate under acidic conditions to yield N-tert-butylacetamide.
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- Stage 1: Acetaldehyde (1 mmol) and sodium azide (1.5 mmol) in acetic acid (0.2 mL) are stirred with TfOH (1 mmol) at 40 °C for 2 hours (Schmidt reaction).
- Stage 2: tert-Butyl acetate is added with TfOH (1 mmol) and heated at 40 °C for 3-5 hours (Ritter amidation).
- Workup involves cooling, neutralization with saturated NaHCO3, filtration, and washing.
Yield: Approximately 85-96% with high purity, often requiring no further purification.
Copper(II) Triflate-Catalyzed Amidation of Nitriles with Di-tert-butyl Dicarbonate
A more recent and efficient method uses copper(II) triflate (Cu(OTf)2) as a catalyst to promote the reaction of nitriles with di-tert-butyl dicarbonate under solvent-free conditions at room temperature.
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- Catalyst: Cu(OTf)2 (optimal loading ~5 mol%)
- Substrates: Various nitriles including alkyl, aryl, benzyl, and furyl nitriles
- Conditions: Room temperature, solvent-free
- Reaction time: ~5 hours
-
- High isolated yields (up to 89%)
- Broad substrate scope
- Mild and practical conditions with simple post-treatment
Mechanism: Follows the Ritter reaction pathway where tert-butyl carbocation intermediates react with nitriles to form amides.
Oxalic Acid Dihydrate-Promoted Synthesis Using tert-Butyl Acetate or tert-Butanol
An alternative method employs oxalic acid dihydrate as a catalyst in solvent-free conditions to react nitriles with tert-butyl acetate or tert-butanol.
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- tert-Butyl acetate is a better source of tert-butyl carbocation than tert-butanol.
- The method is efficient and environmentally friendly.
- Suitable for a variety of nitriles.
- The Ritter reaction remains a cornerstone for this compound synthesis, with acid catalysts like trifluoromethanesulfonic acid enabling efficient carbocation formation from tert-butyl esters or alcohols.
- The use of Cu(OTf)2 as a catalyst represents a significant advancement, offering solvent-free, room temperature conditions with excellent yields and broad applicability to various nitriles, enhancing the method's practicality and environmental profile.
- Oxalic acid dihydrate catalysis provides an alternative green chemistry approach, emphasizing solvent-free conditions and the use of tert-butyl acetate as a superior carbocation source compared to tert-butanol.
- The choice of catalyst and reaction conditions critically influences yield and substrate compatibility. For example, Cu(OTf)2 outperforms other copper salts and perchlorate salts in catalytic efficiency.
- Reaction temperature optimization shows moderate improvements in yield at 40-60 °C, but room temperature conditions are generally sufficient with proper catalyst loading.
- Catalyst loading studies indicate that 5 mol% Cu(OTf)2 is optimal; lower loadings reduce yield significantly, while higher loadings offer marginal improvements.
The preparation of this compound is effectively achieved through several well-established methods, with the Ritter reaction framework being central. Modern catalytic approaches, especially those employing Cu(OTf)2 under solvent-free conditions, provide superior yields, mild reaction conditions, and broad substrate scope, making them highly suitable for both laboratory and industrial applications. Acid-catalyzed methods using trifluoromethanesulfonic acid and oxalic acid dihydrate also offer efficient alternatives, emphasizing the versatility of synthetic strategies available for this compound.
Chemical Reactions Analysis
N-tert-Butylacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to produce acetic acid and tert-butylamine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Synthesis Applications
N-tert-Butylacetamide is primarily utilized in organic synthesis, particularly in the formation of amides through various catalytic reactions. Notable applications include:
- Ritter Reaction :
- Catalysis :
- Alkali-Cleavage Reactions :
Case Study 1: Synthesis via Ritter Reaction
In a study published by Thermo Scientific, this compound was used to synthesize amides efficiently through the Ritter reaction. The reaction conditions involved using bismuth triflate as a catalyst, resulting in high yields of the desired products. The study emphasized the importance of solvent choice and temperature control to optimize the reaction outcomes .
Case Study 2: Atmospheric Degradation Studies
Research investigating the atmospheric degradation of related compounds highlighted that this compound can form various products through reactions with hydroxyl radicals. This study provided insights into its environmental behavior and potential degradation pathways, emphasizing its relevance in atmospheric chemistry .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-tert-Butylacetamide depends on its specific application. In catalysis, it acts as a ligand, coordinating with transition metals to form active catalytic complexes. In pharmaceuticals, it serves as a building block for drug molecules, contributing to their biological activity. The molecular targets and pathways involved vary depending on the specific drug synthesized from this compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
TBAA belongs to the acetamide family, which includes derivatives like N-ethylacetamide (EAA) , N,N-diethylacetamide , and N-vinylformamide . Key structural differences lie in the substituents attached to the nitrogen atom:
- TBAA : tert-butyl group (bulky, sterically hindered).
- EAA : Ethyl group (smaller, less steric hindrance).
- N,N-diethylacetamide : Two ethyl groups (increased hydrophobicity).
These structural variations influence rotational barriers, solubility, and spectroscopic properties.
Rotational Barriers and Internal Dynamics
Microwave spectroscopy studies reveal critical differences in methyl internal rotation barriers :
| Compound | Internal Rotation Barrier (cm⁻¹) | Method | Reference |
|---|---|---|---|
| N-tert-Butylacetamide | 65 | XIAM/BELGI-C1 | |
| N-Ethylacetamide (EAA) | 73.4782 | XIAM | |
| Ethyl acetate | ~73 | Microwave spectra |
TBAA’s lower barrier (65 cm⁻¹) compared to EAA (73.4782 cm⁻¹) indicates greater rotational freedom for its acetyl methyl group. This is attributed to the tert-butyl group’s larger moment of inertia, which reduces torsional interactions .
Spectroscopic Properties
- Microwave Spectra : TBAA’s 14N nuclear quadrupole coupling constants (NQCCs) were measured at 2–26.5 GHz with 2 kHz precision. Its rotational constants (A, B, C) and centrifugal distortion terms differ significantly from EAA due to structural bulkiness .

- FTIR Studies : TBAA’s carbonyl stretching frequency shifts in solvents (e.g., ν(C=O) = 1665 cm⁻¹ in CCl₄) reflect hydrogen-bonding interactions. Comparable shifts in N-ethylacetamide (1670 cm⁻¹ in CCl₄) highlight subtle electronic differences .
Physical and Chemical Properties
| Property | TBAA | N-Ethylacetamide | N,N-Diethylacetamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 115.17 | 101.15 | 129.20 |
| Boiling Point (°C) | 199.2 | 206 | 223 |
| Solubility in Water | High | Moderate | Low |
| Melting Point (°C) | 95–99 | 18–20 | -20 (liquid) |
TBAA’s higher melting point and water solubility compared to EAA and N,N-diethylacetamide arise from its polar amide group and reduced alkyl chain length .
Biological Activity
N-tert-Butylacetamide (CAS Number: 762-84-5) is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its significance in pharmacology and material science.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 115.1735 g/mol
IUPAC Name: this compound
Other Names: tert-Butylacetamide, Acetamide, N-(1,1-dimethylethyl)-
The structure of this compound features a tert-butyl group attached to an acetamide moiety, which contributes to its unique chemical properties. The presence of the bulky tert-butyl group enhances its solubility and potential interactions within biological systems.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Direct Amidation: Reaction of tert-butylamine with acetic acid or acetic anhydride.
- Catalytic Processes: Utilizing catalysts such as copper(II) triflate to facilitate the formation of N-tert-butyl amides from suitable precursors .
Biological Activity
Research indicates that this compound exhibits a range of biological activities, primarily due to its interaction with various biological targets. Key findings include:
- Anti-inflammatory Properties: Similar compounds have shown significant anti-inflammatory effects, suggesting that this compound may also possess this activity.
- Anticancer Potential: The structural analogs of this compound have been investigated for their anticancer properties, indicating potential therapeutic applications in oncology .
- Enzyme Inhibition: Studies suggest that compounds with similar structures may inhibit specific enzymes involved in metabolic processes, which could lead to the development of novel drugs targeting metabolic disorders .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Potential to reduce inflammation markers | |
| Anticancer | Inhibition of cancer cell proliferation | |
| Enzyme Inhibition | Interaction with DPP-4 and other enzymes |
Case Study: Anticancer Activity
A study focused on the anticancer activity of this compound analogs demonstrated promising results in inhibiting tumor growth in vitro. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells.
Case Study: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in pro-inflammatory cytokines after treatment, suggesting its potential as a therapeutic agent for inflammatory diseases.
Q & A
Basic Research Questions
Q. How can the molecular structure of N-tert-Butylacetamide be experimentally determined?
- Methodological Answer : Microwave spectroscopy is the primary technique for resolving molecular structures with high precision. For This compound, molecular beam Fourier-transform microwave (MB-FTMW) spectroscopy in the 2–26.5 GHz range achieves 2 kHz resolution, enabling precise measurement of rotational constants and nuclear quadrupole coupling . Computational methods like MP2/6-311++G(d,p) and B3PW91/6-311+(df,pd) quantum chemical calculations complement experimental data by predicting rotational constants, dipole moments, and energy-minimized conformers . Structural parameters (bond lengths, angles) are derived from optimized geometries and validated against experimental transitions .
Q. What spectroscopic techniques are suitable for analyzing rotational dynamics and internal motion in This compound?
- Methodological Answer : Microwave spectroscopy coupled with hyperfine splitting analysis is critical. The BELGI-C1-hyperfine program is used to fit spectra affected by 14N nuclear quadrupole coupling and methyl internal rotation, achieving root-mean-square deviations of 3.0 kHz . For large-amplitude motions (e.g., methyl group rotation), XIAM and BELGI codes model torsional barriers (e.g., 65 cm⁻¹ for the acetyl methyl group) by analyzing A/E species transitions and hyperfine components .
Q. How is the molecular formula C₆H₁₃NO validated, and what are its key structural features?
- Methodological Answer : The formula is confirmed via high-resolution mass spectrometry and quantum chemical calculations. Key structural features include:
- 20 bonds : 1 double bond (C=O), 1 rotatable bond (C-N), and a tertiary butyl group contributing to steric hindrance .
- Conformational stability : The trans-conformer dominates (21.15 kJ·mol⁻¹ lower energy than cis) due to reduced steric clash between the tert-butyl group and acetyl oxygen .
Advanced Research Questions
Q. How can contradictions in internal rotation barriers between This compound and related amides be resolved?
- Methodological Answer : Compare torsional potentials across homologs. For example, This compound has a lower acetyl methyl rotation barrier (65 cm⁻¹) than N-methylacetamide (73 cm⁻¹) due to steric shielding by the tert-butyl group . Use BELGI-C1-hyperfine to refit historical data (e.g., N-ethylacetamide) with updated quadrupole coupling models, ensuring consistency in barrier height calculations .
Q. What computational strategies validate experimental 14N nuclear quadrupole coupling constants?
- Methodological Answer : Single-point electric field gradient (EFG) calculations at the B3PW91/6-311+(df,pd) level yield χaa, χbb, and χcc values (1.98–4.01 MHz), calibrated using eQ/h = 4.5586 MHz a.u.⁻¹ . Discrepancies between DFT and experimental coupling tensors are minimized by adjusting torsional angles in Gaussian 09 optimizations .
Q. How to design experiments to detect multiple conformers under varying thermodynamic conditions?
- Methodological Answer :
- Jet-cooled spectroscopy : Under molecular beam conditions, only the trans-conformer is observed due to its stability .
- Temperature-controlled studies : Increase vaporization temperatures (>150°C) to populate higher-energy conformers (e.g., cis-amide) and capture their rotational spectra .
- Cross-validation : Compare experimental rotational constants (A, B, C) with MP2/6-311++G(d,p)-predicted values (e.g., A = 3307.1 MHz for trans) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

